Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

Catalog No.
S3032039
CAS No.
2375258-95-8
M.F
C16H24BrN3O2
M. Wt
370.291
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methy...

CAS Number

2375258-95-8

Product Name

Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

IUPAC Name

tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.291

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-8-13(9-12)20(4)10-11-6-5-7-14(17)18-11/h5-7,12-13H,8-10H2,1-4H3,(H,19,21)

InChI Key

MXSIARFBKGVPQZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(C)CC2=NC(=CC=C2)Br

Solubility

not available
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate, also known as TAK-659, is a compound of interest in scientific research and industry due to its potential applications in various fields. In this paper, we will provide an overview of the physical and chemical properties of TAK-659, its synthesis and characterization, analytical methods used to study it, its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as its limitations and future directions.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is a synthetic small molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a critical signalling molecule in B cell antigen receptor (BCR) signalling, which is essential for the development and normal functioning of B lymphocytes. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is a white to off-white powder and is sparingly soluble in water. Its chemical formula is C20H28BrN3O2, and its molecular weight is 424.36 g/mol. The compound has a melting point of 178-182°C and a purity of ≥98%. It has a Log P value of 2.450 and a solubility of <0.1mg/ml in aqueous solution.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate can be synthesized using a multistep synthetic route. The synthetic route involves the coupling of a pyridine derivative with a cyclobutyl-amine intermediate followed by a tert-butyl carbamate protection step. The synthesized compound is then purified using silica gel column chromatography and characterized using various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.
Various analytical methods have been used to study the physical and chemical properties of Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate. HPLC is used for the quantitative determination of purity, whereas NMR is used for structural elucidation. Other analytical methods that have been employed include mass spectrometry, X-ray crystallography, and thermal analysis.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has been extensively studied for its biological properties, especially its activity as a BTK inhibitor. In preclinical studies, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate showed potent BTK inhibition and was able to inhibit BCR signalling and cellular proliferation of B cells. It has also been shown to have anti-tumor activity in mouse xenograft models of B-cell malignancies.
Toxicity and safety of Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate have been evaluated in preclinical studies, including acute and chronic toxicity studies, genotoxicity and carcinogenicity studies, and safety pharmacology studies. The results of these studies suggest that Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has an acceptable safety profile and is generally well-tolerated in animal models.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has shown potential applications in various fields of research, including oncology, immunology, and inflammatory disorders. In oncology, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has demonstrated anti-tumor activity in preclinical models of B-cell malignancies and is being evaluated in clinical trials for the treatment of relapsed/refractory B-cell malignancies. In immunology, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has shown potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. In inflammatory disorders, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has been evaluated for its potential to treat chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate is currently being evaluated in clinical trials for its safety and efficacy in treating various diseases. Several phase I/II clinical trials have been completed, including trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Currently, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has not yet received regulatory approval for any indication.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has potential implications in various fields of research and industry, including drug development, cancer research, and immunology. In the pharmaceutical industry, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate could be developed as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In cancer research, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate could be used as a tool to understand the role of BTK signalling in cancer development and progression. In immunology, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate could be developed as a treatment for autoimmune diseases.
Despite its promising potential, Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate has some limitations and future directions that need to be addressed. One of the limitations is the limited knowledge of its pharmacokinetic and pharmacodynamic properties in humans. The future direction for Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate includes further evaluation of its clinical efficacy and safety in larger patient populations and the evaluation of its potential as a combination therapy in various diseases. Additionally, further understanding of the molecular mechanism of BTK inhibition by Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate could provide insights into the design of more effective and selective inhibitors.
Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate, also known as Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate, is a small molecule inhibitor of BTK signalling, which has potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods used to study it, its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as its limitations and future directions, have been discussed in this paper. Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate represents a promising therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders, and further evaluation of its clinical efficacy and safety is necessary.

XLogP3

3.1

Dates

Modify: 2023-08-17

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